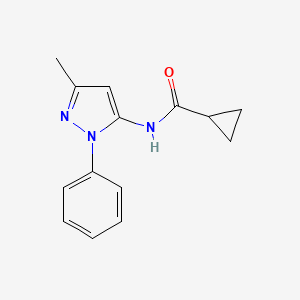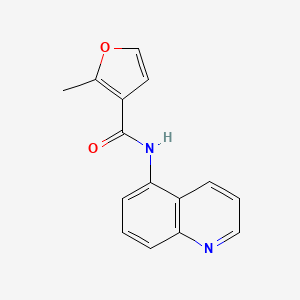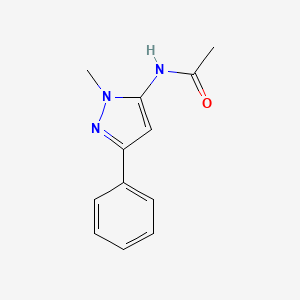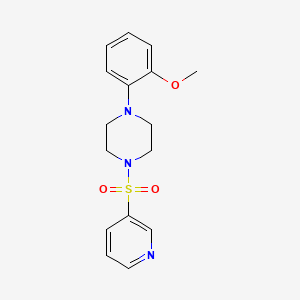
N-(quinolin-6-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-6-yl)pyridine-3-carboxamide, also known as QPA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. QPA is a heterocyclic compound that contains a pyridine and quinoline ring, which makes it a potent inhibitor of various enzymes and receptors.
作用机制
N-(quinolin-6-yl)pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of protein kinase A and phosphodiesterase 4, which are involved in the regulation of cell proliferation and inflammation. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to inhibit the activity of adenosine receptors, which are involved in the modulation of neurotransmitter release and immune cell function.
Biochemical and Physiological Effects:
N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have neuroprotective effects by inhibiting the activity of adenosine receptors and reducing the release of excitatory neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity towards specific enzymes and receptors. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have nanomolar potency towards various targets, making it a potent inhibitor. Another advantage of using N-(quinolin-6-yl)pyridine-3-carboxamide is its stability and solubility in various solvents. However, one of the limitations of using N-(quinolin-6-yl)pyridine-3-carboxamide is its potential toxicity towards non-target enzymes and receptors. Therefore, careful dose-response studies and toxicity assays should be conducted before using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments.
未来方向
There are various future directions for the research and development of N-(quinolin-6-yl)pyridine-3-carboxamide. One of the future directions is to explore the potential applications of N-(quinolin-6-yl)pyridine-3-carboxamide in infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors that are involved in the pathogenesis of infectious diseases, making it a promising therapeutic agent. Another future direction is to optimize the synthesis and formulation of N-(quinolin-6-yl)pyridine-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties. This will enable N-(quinolin-6-yl)pyridine-3-carboxamide to be used as a therapeutic agent in various diseases. Finally, further studies are needed to explore the potential side effects and toxicity of N-(quinolin-6-yl)pyridine-3-carboxamide towards non-target enzymes and receptors.
合成方法
The synthesis of N-(quinolin-6-yl)pyridine-3-carboxamide is a multistep process involving the reaction of 3-cyanopyridine with 6-chloroquinoline in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield N-(quinolin-6-yl)pyridine-3-carboxamide. The purity and yield of N-(quinolin-6-yl)pyridine-3-carboxamide can be improved by recrystallization and chromatography techniques.
科学研究应用
N-(quinolin-6-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors, such as protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases, making N-(quinolin-6-yl)pyridine-3-carboxamide a promising therapeutic agent.
属性
IUPAC Name |
N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-4-1-7-16-10-12)18-13-5-6-14-11(9-13)3-2-8-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKZEWDRIVYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)




